1,4,6,7-Tetrahydroxyanthracene-9,10-dione
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Overview
Description
1,4,6,7-Tetrahydroxyanthracene-9,10-dione is an organic compound belonging to the class of hydroxyanthraquinones. These compounds are characterized by the presence of hydroxyl groups attached to an anthracene ring system, which also contains a quinone moiety. This compound is known for its vibrant color and has been studied for various applications in chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,6,7-Tetrahydroxyanthracene-9,10-dione can be synthesized through several methods. One common approach involves the oxidation of 1,4-dihydroxyanthracene-9,10-dione using fuming sulfuric acid . Another method includes the treatment of 4,8-diamino-1,5-dihydroxyanthraquinone-2,6-disulfonic acid with a mixture of sodium dithionite and sodium hydroxide in an aqueous medium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using strong oxidizing agents under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,4,6,7-Tetrahydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to a hydroquinone form.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Fuming sulfuric acid is commonly used as an oxidizing agent.
Reduction: Sodium dithionite and sodium hydroxide are typical reagents for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include different hydroxyanthraquinone derivatives, which can have varying properties and applications .
Scientific Research Applications
1,4,6,7-Tetrahydroxyanthracene-9,10-dione has been extensively studied for its applications in various fields:
Mechanism of Action
The mechanism of action of 1,4,6,7-tetrahydroxyanthracene-9,10-dione involves its interaction with various molecular targets. The compound can inhibit certain enzymes, such as protein-serine/threonine kinases, by interfering with their phosphorylation activity . This inhibition can affect various cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinalizarin (1,2,5,8-tetrahydroxyanthracene-9,10-dione): Similar in structure but differs in the position of hydroxyl groups.
1,4,5,8-Tetrahydroxyanthraquinone: Another hydroxyanthraquinone with different hydroxyl group positions.
Uniqueness
1,4,6,7-Tetrahydroxyanthracene-9,10-dione is unique due to its specific arrangement of hydroxyl groups, which imparts distinct chemical and biological properties compared to other hydroxyanthraquinones .
Properties
CAS No. |
141032-55-5 |
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Molecular Formula |
C14H8O6 |
Molecular Weight |
272.21 g/mol |
IUPAC Name |
1,4,6,7-tetrahydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H8O6/c15-7-1-2-8(16)12-11(7)13(19)5-3-9(17)10(18)4-6(5)14(12)20/h1-4,15-18H |
InChI Key |
KYGZSKNTTJLPMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1O)C(=O)C3=CC(=C(C=C3C2=O)O)O)O |
Origin of Product |
United States |
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